Vitexin 4''-O-glucoside
Overview
Description
Vitexin-4’'-O-glucoside is a flavonoid glycoside found in various plants, including Crataegus pinnatifida (hawthorn), Cajanus cajan (pigeon pea), and Mimosa pudica (sensitive plant). It is known for its diverse biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects . This compound has garnered significant attention in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Vitexin -4’'-O-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, which are involved in cell survival and proliferation . The nature of these interactions is typically inhibitory, leading to a decrease in the activity of these enzymes .
Cellular Effects
Vitexin -4’'-O-glucoside has been shown to exert various effects on different types of cells and cellular processes. For example, it has been reported to reduce the viability of A549 cells, a type of lung cancer cell, in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Vitexin -4’'-O-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, thereby influencing the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitexin -4’‘-O-glucoside can change over time. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner . Furthermore, Vitexin -4’'-O-glucoside has been shown to be stable in acidic and neutral pH media, suggesting that it can potentially withstand the harsh gastrointestinal environment .
Dosage Effects in Animal Models
The effects of Vitexin -4’‘-O-glucoside can vary with different dosages in animal models. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner in murine animal models . High doses of Vitexin -4’'-O-glucoside have not been reported to cause toxic or adverse effects .
Metabolic Pathways
Vitexin -4’'-O-glucoside is involved in various metabolic pathways. For instance, it has been reported to influence the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . It interacts with these enzymes, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Vitexin -4’‘-O-glucoside is transported and distributed within cells and tissues. For instance, it has been reported that encapsulation of Vitexin -4’'-O-glucoside in chitosan nanoparticles can improve its dispersion stability in water, suggesting a potential mechanism for its transport and distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin-4’‘-O-glucoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds. For instance, the glycosyltransferase from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin to vitexin-4’'-O-glucoside with a yield of 17.5% .
Industrial Production Methods: Industrial production of vitexin-4’'-O-glucoside typically involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization. Enzymatic glycosylation is also employed in industrial settings due to its high selectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Vitexin-4’'-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vitexin-4’'-O-glucoside can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Vitexin-4’'-O-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant to cellular and molecular biology research.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer due to its neuroprotective, cardioprotective, and anticancer activities
Mechanism of Action
Vitexin-4’'-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.
Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Neuroprotective Activity: It inhibits the release of glutamate, a neurotransmitter that can cause excitotoxicity and neuronal damage.
Comparison with Similar Compounds
Vitexin-4’'-O-glucoside is similar to other flavonoid glycosides, such as:
Vitexin: The parent compound of vitexin-4’'-O-glucoside, known for its antioxidant and anti-inflammatory properties.
Isovitexin: A structural isomer of vitexin with similar biological activities.
Orientin: Another flavonoid glycoside with antioxidant and anti-inflammatory effects.
Uniqueness: Vitexin-4’'-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, vitexin .
Properties
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUKTASTPEKBX-LXXMDOISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718309 | |
Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178468-00-3 | |
Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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